molecular formula C12H13N3O2 B3039014 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 950259-04-8

1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3039014
CAS No.: 950259-04-8
M. Wt: 231.25 g/mol
InChI Key: LHEVSDDYNAFXNS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 3,5-dimethylphenyl substituent at position 1 and a methyl group at position 5 of the triazole ring. The compound was commercially available but is now discontinued, likely due to optimization efforts for improved pharmacokinetic or efficacy profiles .

The triazole core and carboxylic acid group confer structural rigidity and polarity, influencing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVSDDYNAFXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs and their biological activities are summarized in Table 1 .

Table 1: Comparative Analysis of Triazole Carboxylic Acid Derivatives

Compound Name Substituents (Position 1) Substituents (Position 5) Biological Activity IC₅₀/GP Value* Reference
1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Target) 3,5-Dimethylphenyl Methyl Antiproliferative (NCI-H522 lung cancer) GP ~68–70%
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl c-Met inhibition, broad antiproliferative GP 68.09%
1-(Thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Antiproliferative (LOX IMVI melanoma) GP 44.78–62.25%
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethylphenyl Photosynthesis inhibition (spinach) IC₅₀ ~10 µM
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Decarboxylation stability studies N/A

*GP = Growth Percentage (lower values indicate higher inhibition).

Key Findings from Comparative Studies

Role of the Triazole Core
  • The triazole ring participates in hydrogen bonding and π-π stacking interactions with biological targets. Derivatives with thiazole or pyridinyl substituents (e.g., 1-(thiazol-2-yl)-5-methyl... ) show altered selectivity, highlighting the importance of heterocyclic moieties in targeting specific cancer cell lines .
Acidity and Cell Permeability
  • The carboxylic acid group in triazole derivatives contributes to high acidity (pKa ~3–4), which may reduce cell permeability due to ionization at physiological pH. This explains why amide derivatives often exhibit higher activity than their carboxylic acid counterparts .

Biological Activity

1-(3,5-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 950259-04-8) is a heterocyclic compound characterized by its triazole ring and specific substitution patterns. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a triazole ring with a carboxylic acid group and a 3,5-dimethylphenyl substituent.

Biological Activity Overview

Research has indicated that 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its potential to act as an enzyme inhibitor, affecting biochemical pathways relevant to disease processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological responses, including:

  • Inhibition of Enzyme Activity : By binding to the active site of enzymes.
  • Disruption of Cellular Processes : By interfering with signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies performed on various cancer cell lines demonstrated that this compound could significantly inhibit cell growth. For instance:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Advanced Research Question

  • Prodrug derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve solubility and reduce renal clearance .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models after intravenous vs. oral administration .

How can researchers validate the compound’s role in targeting specific signaling pathways?

Advanced Research Question

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., NF-κB or MAPK pathways).
  • Western blotting : Quantify phosphorylation levels of key proteins (e.g., AKT, ERK) .
  • CRISPR knockouts : Silence putative targets (e.g., EGFR) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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